molecular formula C9H19NO2 B3273436 Ethyl 5-(dimethylamino)pentanoate CAS No. 58735-52-7

Ethyl 5-(dimethylamino)pentanoate

Cat. No.: B3273436
CAS No.: 58735-52-7
M. Wt: 173.25 g/mol
InChI Key: FPGBKPDOQLVDDE-UHFFFAOYSA-N
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Description

Ethyl 5-(dimethylamino)pentanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derived from pentanoic acid and is characterized by the presence of a dimethylamino group attached to the fifth carbon of the pentanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(dimethylamino)pentanoate can be synthesized through several methods. One common approach involves the esterification of 5-(dimethylamino)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 5-(dimethylamino)pentanoyl chloride with ethanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dimethylamino)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(dimethylamino)pentanoic acid or 5-(dimethylamino)pentanone.

    Reduction: Formation of 5-(dimethylamino)pentanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(dimethylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-(dimethylamino)pentanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 5-(dimethylamino)pentanoate can be compared with other similar compounds such as:

    Ethyl 5-(methylamino)pentanoate: Similar structure but with a methylamino group instead of a dimethylamino group.

    Ethyl 5-(ethylamino)pentanoate: Contains an ethylamino group.

    Ethyl 5-(dimethylamino)butanoate: Shorter carbon chain with a butanoate group.

Uniqueness

This compound is unique due to its specific combination of a dimethylamino group and a pentanoate ester, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 5-(dimethylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-12-9(11)7-5-6-8-10(2)3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBKPDOQLVDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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